ZM241385: A Technical Guide to its Mechanism of Action as a Selective Adenosine A2A Receptor Antagonist
ZM241385: A Technical Guide to its Mechanism of Action as a Selective Adenosine A2A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZM241385, with the chemical name 4-(2-[7-amino-2-(2-furyl)[1][2][3]triazolo[2,3-a][1][4][5]triazin-5-ylamino]ethyl)phenol, is a potent and highly selective non-xanthine antagonist of the adenosine (B11128) A2A receptor (A2AR).[6][7] Its high affinity and selectivity have established it as a critical pharmacological tool for investigating the physiological and pathophysiological roles of the A2A receptor. This technical guide provides an in-depth overview of the mechanism of action of ZM241385, including its binding characteristics, impact on signaling pathways, and detailed experimental protocols for its characterization.
Core Mechanism of Action: Selective A2A Receptor Antagonism
ZM241385 exerts its effects by competitively binding to the adenosine A2A receptor, a G protein-coupled receptor (GPCR). The A2A receptor is primarily coupled to the Gs protein, which, upon activation by an agonist like adenosine, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4] ZM241385, as an antagonist and inverse agonist, binds to the A2A receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous and synthetic agonists, thereby inhibiting the downstream signaling cascade.[1][7]
Binding Affinity and Selectivity
ZM241385 exhibits high affinity for the human A2A receptor, with reported Ki values in the sub-nanomolar to low nanomolar range.[5][8] Its selectivity for the A2A receptor over other adenosine receptor subtypes is a key feature, making it a valuable research tool.
Table 1: Binding Affinity and Selectivity of ZM241385 for Human Adenosine Receptors
| Receptor Subtype | Reported Ki (nM) | Selectivity vs. A2A |
| A2A | 0.8 - 1.4 [5] | - |
| A1 | ~255 | ~182-318 fold |
| A2B | ~50 | ~35-62 fold |
| A3 | >10,000 | >7,140-12,500 fold |
Note: Ki values can vary depending on the experimental conditions, such as the cell line and radioligand used.
The binding of ZM241385 to the A2A receptor is a complex process, potentially involving a two-step mechanism that includes an initial fast equilibrium followed by a slow conformational isomerization.[1] This characteristic may explain discrepancies sometimes observed between its high binding affinity in saturation experiments and its potency in functional assays.[1]
Impact on Downstream Signaling Pathways
The primary signaling pathway affected by ZM241385 is the Gs-adenylyl cyclase-cAMP pathway. By blocking agonist binding to the A2A receptor, ZM241385 prevents the Gs protein-mediated activation of adenylyl cyclase, thus inhibiting the production of intracellular cAMP.[7]
Caption: Adenosine A2A receptor signaling pathway and the inhibitory action of ZM241385.
Experimental Protocols
Radioligand Binding Assay for ZM241385
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the A2A receptor using [³H]-ZM241385.
1. Membrane Preparation:
-
Culture HEK-293 cells stably expressing the human adenosine A2A receptor.
-
Harvest cells and resuspend in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Homogenize the cell suspension and centrifuge at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with homogenization buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format with a final volume of 100-250 µL per well.
-
Total Binding: Add membrane preparation (5-30 µg protein), a fixed concentration of [³H]-ZM241385 (e.g., 1-5 nM), and assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific Binding: In a separate set of wells, add the same components as for total binding, plus a high concentration of an unlabeled competing ligand (e.g., 10 µM ZM241385 or NECA) to saturate the specific binding sites.
-
Competition Binding: In other wells, add the membrane preparation, [³H]-ZM241385, and increasing concentrations of the test compound.
-
Incubate the plate at room temperature (or 30°C) for 60-120 minutes to reach equilibrium.
3. Filtration and Counting:
-
Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition binding experiments, plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: General workflow for a radioligand binding assay.
cAMP Functional Assay
This protocol describes a method to assess the antagonistic effect of ZM241385 on agonist-induced cAMP production.
1. Cell Culture and Plating:
-
Culture cells expressing the A2A receptor (e.g., HEK-293 or CHO cells) in appropriate media.
-
Seed the cells into 96- or 384-well plates and allow them to adhere overnight.
2. Assay Procedure:
-
Replace the culture medium with an assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX or rolipram).
-
Pre-incubate the cells with increasing concentrations of ZM241385 or vehicle for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Stimulate the cells by adding a fixed concentration of an A2A receptor agonist (e.g., NECA or CGS21680) at a concentration that elicits a submaximal response (e.g., EC80).
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
3. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE Ultra cAMP assay.[6][9]
-
These assays are typically based on a competitive immunoassay format.
4. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration or assay signal against the log concentration of ZM241385.
-
Determine the IC50 value, which represents the concentration of ZM241385 that inhibits 50% of the agonist-induced cAMP production.
Caption: General workflow for a cAMP functional assay to assess antagonist activity.
Conclusion
ZM241385 is a cornerstone tool for the study of adenosine A2A receptor pharmacology. Its high affinity and selectivity, coupled with its well-characterized inhibitory effect on the Gs-cAMP signaling pathway, make it an invaluable reagent for in vitro and in vivo research. The detailed protocols provided in this guide offer a foundation for the accurate and reproducible characterization of ZM241385 and other potential A2A receptor modulators. A thorough understanding of its mechanism of action is crucial for interpreting experimental results and for the development of novel therapeutics targeting the adenosine A2A receptor.
References
- 1. Delineating the conformational landscape of the adenosine A2A receptor during G protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of the adenosine A2A receptor in complex with ZM241385 and the xanthines XAC and caffeine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamic Role of the G Protein in Stabilizing the Active State of the Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Use of the Triazolotriazine [3H]ZM 241385 as a Radioligand at Recombinant Human A2B Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships of the Sustained Effects of Adenosine A2A Receptor Agonists Driven by Slow Dissociation Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A covalent antagonist for the human adenosine A2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.revvity.com [resources.revvity.com]
